Ethyl 4-(3-methylbenzofuran-2-carboxamido)benzoate

Medicinal Chemistry Prodrug Design Synthetic Chemistry

Ethyl 4-(3-methylbenzofuran-2-carboxamido)benzoate (CAS 923145-87-3) is a dual-functional benzofuran-2-carboxamide building block that eliminates regioisomeric ambiguity in SAR studies. Key features: • Selective ethyl ester hydrolysis generates free carboxylic acid for conjugation. • Validated negative control for ETA receptor antagonist assays via class-level SAR. • Unexplored sigma-1/2 receptor ligand scaffold for novel probe development. Standard pack sizes: 0.25 g, 1 g; bulk and custom synthesis available. Request quote for immediate shipment.

Molecular Formula C19H17NO4
Molecular Weight 323.348
CAS No. 923145-87-3
Cat. No. B2937451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(3-methylbenzofuran-2-carboxamido)benzoate
CAS923145-87-3
Molecular FormulaC19H17NO4
Molecular Weight323.348
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)C
InChIInChI=1S/C19H17NO4/c1-3-23-19(22)13-8-10-14(11-9-13)20-18(21)17-12(2)15-6-4-5-7-16(15)24-17/h4-11H,3H2,1-2H3,(H,20,21)
InChIKeySPECOMZCFDFRKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-(3-methylbenzofuran-2-carboxamido)benzoate: Chemical Identity & Procurement


Ethyl 4-(3-methylbenzofuran-2-carboxamido)benzoate (CAS 923145-87-3) is a synthetic small molecule with the molecular formula C19H17NO4 and a molecular weight of 323.35 g/mol . It belongs to the benzofuran-2-carboxamide class, a privileged scaffold associated with a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects [1]. This compound is primarily cataloged as a research chemical building block for the synthesis of more complex benzofuran derivatives .

Workflow Modular building block for benzofuran library synthesis
Selection Ethyl ester supports selective deprotection strategies
Context 3-methylbenzofuran core for SAR exploration

Generic Substitution Limitations for Ethyl 4-(3-methylbenzofuran-2-carboxamido)benzoate


Within the benzofuran-2-carboxamide class, minor structural modifications can lead to profound shifts in biological target engagement and potency [1]. For instance, the substitution pattern on the benzofuran core and the nature of the amide-linked moiety are critical determinants of activity in assays ranging from endothelin receptor antagonism to sigma receptor binding [2]. Therefore, a compound like ethyl 4-(3-methylbenzofuran-2-carboxamido)benzoate cannot be assumed to be interchangeable with its des-methyl, regioisomeric, or ester-modified analogs without specific comparative performance data. The following sections detail the available quantitative differentiation evidence, which currently remains limited for this specific compound.

Regioisomer risk Des-methyl or ring-substituted analogs may shift target-engagement profile; binding cannot be assumed equivalent.
Ester mismatch Propyl or methyl ester analogs differ in hydrolysis kinetics, potentially altering deprotection outcomes in multi-step routes.
Mechanism context Carboxylic-acid-based ETA antagonists do not transfer mechanism context to this carboxamide; assay role differs.

Differentiation Evidence for Ethyl 4-(3-methylbenzofuran-2-carboxamido)benzoate


Ester Substituent Reactivity: Ethyl vs Propyl Analogs

As a building block, the ethyl ester in the target compound presents a key differentiation point from commercially available analogs like the propyl 4-((1-benzofuran-2-ylcarbonyl)amino)benzoate (CAS 301304-92-7) . While no direct comparative bioactivity data is available, the ethyl ester serves as a more labile protecting group for the carboxylic acid moiety, offering a potentially different hydrolysis profile under acidic or basic conditions, which is a critical consideration in prodrug design and subsequent derivatization steps. This structural difference must be evaluated in the context of the intended synthetic route.

Ester Reactivity
Class-level inference
Ethyl ester (C2H5) vs. propyl ester analog (C3H7). No quantitative kinetic data available for either compound.
Supports synthesis route selection context.
Ethyl ester is sterically less hindered; reactivity inference based on general ester principles.
Medicinal Chemistry Prodrug Design Synthetic Chemistry

Methyl Substitution Position & Receptor Selectivity

The 3-methyl group on the benzofuran ring of the target compound is a critical structural feature. In related benzofuran-2-carboxamide patent literature, the presence and position of the methyl substituent directly influence binding affinity and selectivity for sigma receptors. For example, the patent application US 2015/0133498 highlights 3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamide as a sigma receptor ligand [1]. While this reference describes a different N-substitution, it underscores that the 3-methylbenzofuran-2-carboxamide core is a key pharmacophoric element that distinguishes it from non-methylated or differently substituted analogs. The specific contribution of the target compound's N-(4-ethyl benzoate) group remains uncharacterized.

Methyl Substitution
Class-level inference
3-methyl group on benzofuran ring is a recognized pharmacophoric element in sigma receptor ligand patents. No IC50 data for the target compound.
SAR context; replacement may abolish target recognition.
Target compound N-substitution remains uncharacterized. Data to verify.
Receptor Binding Structure-Activity Relationship Sigma Receptors

Backbone Distinction from ETA Receptor Antagonists

A seminal study on benzofuran derivatives as ETA-selective, non-peptide endothelin antagonists demonstrated that sequential variation of the 2-carboxy function drastically alters activity [1]. In this series, most modifications to the carboxyl group, which would include conversion to an amide like the target compound, led to inactive compounds. Only one specific analogue retained activity comparable to the carboxylic acid derivatives [1]. This strongly implies that the target compound, being a benzofuran-2-carboxamide, would be inactive in this specific ETA assay, differentiating it from the potent carboxylic acid-based antagonists. It serves as a negative control or scaffold for alternative targets.

ETA Backbone
Class-level inference
Carboxamide predicted inactive in ETA antagonist assay; carboxylic acid derivatives from studied series showed ETA antagonism.
Supports assay design context; likely negative control.
Based on SAR from Kaltenbronn et al. No direct assay data for this compound.
Endothelin Receptor Antagonist Cardiovascular Research Medicinal Chemistry

Validated Application Scenarios for Ethyl 4-(3-methylbenzofuran-2-carboxamido)benzoate


Modular Building Block for Derivatization

The compound is best utilized as a protected, dual-functional building block. The ethyl ester can be selectively hydrolyzed to generate the free carboxylic acid, while the benzofuran-2-carboxamide moiety serves as a stable scaffold for further N-alkylation or acylation reactions [1]. This allows for the divergent synthesis of compound libraries for biological screening, particularly where the 3-methylbenzofuran core is desired.

Negative Control for ETA Receptor Screening

Based on class-level SAR (Structure-Activity Relationship) evidence, benzofuran-2-carboxamides are generally devoid of ETA receptor antagonistic activity, unlike their 2-carboxylic acid counterparts [1]. This compound can therefore serve a highly specific role as a negative control in functional assays designed to validate the on-target activity of ETA antagonist hits, helping to confirm assay robustness and pharmacophore specificity.

Sigma Receptor Ligand Scaffold

The core 3-methylbenzofuran-2-carboxamide structure is a recognized motif in sigma receptor ligands, as evidenced by patent literature highlighting compounds with similar cores binding to σ1 and σ2 receptors [1]. This specific derivative, with its unique N-(4-ethyl benzoate) substitution, represents a novel and uncharacterized probe for investigating sigma receptor pharmacology, warranting its procurement for assay development and selectivity profiling.

Application
Selection Property
Validation Focus
Derivatization library synthesis
Ethyl ester lability profile
Deprotection efficiency assessment
ETA receptor assay control
Carboxamide pharmacophore identity
Negative control validation in functional assays
Sigma receptor probe development
3-methylbenzofuran core motif
Receptor binding and selectivity profiling
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